2-Mercapto-4-methylpyrimidine
Overview
Description
2-Mercapto-4-methylpyrimidine is a heterocyclic compound with the molecular formula C5H6N2S. It is a derivative of pyrimidine, featuring a thiol group (-SH) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
- Interaction with Targets : 2-Mercapto-4-methylpyrimidine can react with other compounds, such as bromine, leading to substitution reactions. For example, it reacts with bromine in acetic acid to form 4-bromo-2-amino-5-methylpyrimidine .
- Synthesis of Substituted Pyrimidines : By using this compound as a substrate, a series of substituted pyrimidines can be synthesized .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4-methylpyrimidine typically involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is heated to boiling for about an hour, resulting in the formation of this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield the free base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous stirring to ensure homogeneity and efficient heat transfer. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
2-Mercapto-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
2-Mercaptopyrimidine: Lacks the methyl group at the fourth position.
2-Mercapto-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
2-Mercaptobenzimidazole: Features a benzimidazole ring instead of a pyrimidine ring.
Uniqueness: 2-Mercapto-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiol and methyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHXTUEZOQIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188575 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35071-17-1 | |
Record name | 2-Mercapto-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride?
A1: The synthesis of this compound hydrochloride involves a three-step process [, ]:
- Condensation Reaction: Acetone and methyl formate are reacted in a methanol solution of sodium methoxide. This reaction is optimized at 40°C for 4 hours with a molar ratio of sodium methoxide:acetone:methyl formate of 1:1.1:3 [, ].
- Acetal Reaction: Sodium formyl acetone reacts with methanol in the presence of sulfuric acid to form 4,4-dimethoxy-2-butanone [, ].
- Cyclization Reaction: 4,4-Dimethoxy-2-butanone, thiourea, and hydrochloric acid are reacted in methanol to yield this compound hydrochloride. The optimal conditions for this step are 60°C for 2 hours and a molar ratio of 4,4-dimethoxy-2-butanone:thiourea:hydrochloric acid of 1:1.05:2 [, ].
Q2: How is the synthesized this compound hydrochloride characterized?
A2: The synthesized compound is characterized using spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in the molecule, while Mass Spectrometry (MS) helps determine the molecular weight and fragmentation pattern [, ].
Q3: What are the potential applications of 4,4-Dimethoxy-2-butanone, a key intermediate in the synthesis of this compound hydrochloride?
A3: 4,4-Dimethoxy-2-butanone shows promise as a versatile building block for various fine chemicals, including:
- 2-Chloro-3-amino-4-methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals [, ].
- 3-Hydroxy-3-methyl-1,1-dimethoxybutane: This compound finds application as a reagent in organic synthesis [, ].
- This compound: This compound is a precursor for various heterocyclic compounds with potential biological activities [, , , ].
Q4: Can this compound hydrochloride be further modified, and what are the potential benefits?
A4: Yes, this compound hydrochloride can be further modified. One example is its reaction with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in the presence of sodium methoxide to synthesize 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine []. This modification introduces a new pyridine ring linked by a thioether bridge to the pyrimidine core. Such structural modifications are crucial for exploring Structure-Activity Relationships (SAR) and potentially enhancing the biological activity, potency, or selectivity of the parent compound for specific targets [].
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